molecular formula C13H10BrFO B134947 1-(Benzyloxy)-4-bromo-2-fluorobenzene CAS No. 133057-82-6

1-(Benzyloxy)-4-bromo-2-fluorobenzene

Cat. No.: B134947
CAS No.: 133057-82-6
M. Wt: 281.12 g/mol
InChI Key: HCVUDNMNSPYSHS-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-bromo-2-fluorobenzene is an organic compound with the molecular formula C13H10BrFO It is a derivative of benzene, where the benzene ring is substituted with a benzyloxy group, a bromine atom, and a fluorine atom

Scientific Research Applications

1-(Benzyloxy)-4-bromo-2-fluorobenzene has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-bromo-2-fluorobenzene typically involves a multi-step process. One common method starts with the bromination of 1-(Benzyloxy)-2-fluorobenzene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-bromo-2-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-bromo-2-fluorobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing effects of the bromine and fluorine atoms. This activation makes the ring more susceptible to nucleophilic attack, facilitating substitution reactions. In cross-coupling reactions, the palladium catalyst coordinates with the bromine atom, allowing for the formation of a new carbon-carbon bond through a series of oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

  • 1-(Benzyloxy)-4-bromo-2-chlorobenzene
  • 1-(Benzyloxy)-4-bromo-2-iodobenzene
  • 1-(Benzyloxy)-4-bromo-2-methylbenzene

Comparison: 1-(Benzyloxy)-4-bromo-2-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, iodo, and methyl analogs. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and stability, making it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

IUPAC Name

4-bromo-2-fluoro-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVUDNMNSPYSHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595975
Record name 1-(Benzyloxy)-4-bromo-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133057-82-6
Record name 1-(Benzyloxy)-4-bromo-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

DMF (12 mL), K2CO3(1.19 g, 8.55 mmol) and benzyl bromide (0.75 mL, 6.27 mmol) was added to 4-bromo-2-fluorophenol (1.1 g, 5.7 mmol), and the mixture was stirred at room temperature for 2 hours. After the termination of the reaction, the reactant was concentrated and the residue was diluted with 20 mL water. The mixture was extracted with EtOAc. The organic layer was separated and dried with MgSO4 to obtain the title compound (1.62 g, 100%).
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1.19 g
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0.75 mL
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1.1 g
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reactant
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Quantity
12 mL
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solvent
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Yield
100%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A reaction vessel was charged with 19.4 g of 2-fluoro-4-bromophenol, 12.9 g of benzyl chloride, 23.3 g of potassium carbonate and 510 ml of cyclohexanone and the reaction was carried out with stirring at 120°-140° C. for 7 hours. The reaction liquid was poured into dilute hydrochloric acid and then extracted with benzene. The benzene layer was washed with water and dried over Glauber's salt. The benzene was distilled off and the residue was purified by way of column chromatography on silica gel (eluent: hexane/benzene=4/1) to obtain 27.9 g (yield 97.3%) of 2-fluoro-4-bromophenyl benzyl ether.
Quantity
19.4 g
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reactant
Reaction Step One
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12.9 g
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reactant
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23.3 g
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reactant
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510 mL
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Synthesis routes and methods IV

Procedure details

A mixture of 25 g of 4-bromo-2-fluorophenol, 19 g of potassium carbonate and 100 ml of acetone was refluxed under stirring for 30 minutes. The reaction mixture was cooled, to which 17.40 g of benzyl chloride were dropwise added taking 15 minutes. The resultant was refluxed under stirring for 7 hours and filtered. The filtrate was distilled to remove acetone. The residue to which water was added was extracted with chloroform. The extract was washed, dried and purified by a silica gel column chromatography using chloroform. The eluate was evaporated under reduced pressure to obtain 22.24 g of the intended benzyl 4-bromo-2-fluorophenyl ether.
Quantity
25 g
Type
reactant
Reaction Step One
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19 g
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reactant
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100 mL
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solvent
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17.4 g
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Synthesis routes and methods V

Procedure details

4-bromo-2-fluorophenol (2.557 g, 13.39 mmol) and (bromomethyl)benzene (1.590 ml, 13.39 mmol) in DMF (20 ml) were treated with K2CO3 (3.70 g, 26.8 mmol) overnight. The reaction was then diluted with ethyl acetate and washed with water. The organic layer was dried over Na2SO4 and concentrated to provide the title compound. LCMS (APCI) m/e 282 (M+H).
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2.557 g
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reactant
Reaction Step One
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1.59 mL
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reactant
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3.7 g
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20 mL
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